3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
CAS No.: 1428374-57-5
Cat. No.: VC5011896
Molecular Formula: C16H12F3N3O5S
Molecular Weight: 415.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428374-57-5 |
|---|---|
| Molecular Formula | C16H12F3N3O5S |
| Molecular Weight | 415.34 |
| IUPAC Name | 3-(furan-2-yl)-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C16H12F3N3O5S/c17-16(18,19)26-11-3-5-12(6-4-11)28(23,24)22-8-10(9-22)15-20-14(21-27-15)13-2-1-7-25-13/h1-7,10H,8-9H2 |
| Standard InChI Key | TYYSTMHPVJYCBV-UHFFFAOYSA-N |
| SMILES | C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CO4 |
Introduction
The compound 3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex organic molecule that incorporates several pharmacophores, including a furan ring, an oxadiazole ring, and a sulfonyl group attached to an azetidine ring. This combination of structural elements suggests potential biological activity, as each component is known for contributing to various pharmacological properties.
Synthesis
The synthesis of 3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole likely involves multiple steps, including the formation of the oxadiazole ring, introduction of the furan and azetidine moieties, and attachment of the sulfonyl group. Common methods for synthesizing oxadiazoles include condensation reactions between amidoximes and carboxylic acid derivatives or their esters .
Biological Activity
While specific data on the biological activity of 3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is lacking, compounds with similar structural elements have shown promising pharmacological activities:
-
Antimicrobial Activity: Oxadiazole derivatives have been explored for their antimicrobial properties, including antiprotozoal and antibacterial activities .
-
Anticancer Activity: Some oxadiazole compounds have demonstrated anticancer potential by inhibiting enzymes like HDAC-1 .
-
Antiviral Activity: Certain oxadiazole derivatives have shown antiviral effects against various viruses .
Potential Applications
Given the structural components of 3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, it may be investigated for applications in:
-
Infectious Diseases: Its potential antimicrobial properties could make it a candidate for treating infections.
-
Cancer Therapy: The presence of pharmacophores known to inhibit cancer-related enzymes suggests potential in oncology.
-
Viral Infections: Antiviral activity could be explored for treating viral diseases.
Data Tables
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Oxadiazole Derivatives | Antimicrobial, Anticancer, Antiviral | |
| Furan-based Compounds | Potential for various biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume